molecular formula C21H43NO9 B8229406 Amino-PEG7-t-butyl ester

Amino-PEG7-t-butyl ester

Cat. No.: B8229406
M. Wt: 453.6 g/mol
InChI Key: DQPAYUNKPDINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG7-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an amino group and a tert-butyl ester group. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Amino-PEG7-t-butyl ester typically involves the reaction of a PEG derivative with an amino group and a tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG7-t-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the tert-butyl ester group.

Major Products Formed

    Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the amino group.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Amino-PEG7-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

    Biology: The compound is used in the study of protein-protein interactions and the development of targeted therapies.

    Medicine: this compound is used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.

    Industry: The compound is used in the production of PEGylated molecules, which have applications in drug delivery and biotechnology.

Mechanism of Action

Amino-PEG7-t-butyl ester exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparison with Similar Compounds

Similar Compounds

  • Amino-PEG4-t-butyl ester
  • Amino-PEG6-t-butyl ester
  • Amino-PEG8-t-butyl ester

Uniqueness

Amino-PEG7-t-butyl ester is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs. The presence of the amino group and the tert-butyl ester group allows for versatile chemical modifications and reactions.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPAYUNKPDINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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